
Ozagrel
概要
説明
Ozagrel (chemical name: sodium (±)-(E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-propenoate) is a selective thromboxane A2 (TXA2) synthase inhibitor developed for its antiplatelet and vasodilatory properties. Clinically approved in Japan in 1993, it is indicated for acute ischemic stroke and bronchial asthma . This compound inhibits TXA2 synthesis, a potent mediator of platelet aggregation and vasoconstriction, thereby reducing thrombotic events . Structurally, it is a cinnamic acid derivative with a side-chain acrylic acid, undergoing β-oxidative and reductive metabolism to form metabolites M1 and M2 in rats .
準備方法
Synthetic Routes for Ozagrel
Bromination and Imidazole-Mediated Alkylation
The foundational synthesis begins with 4-methyl ethyl cinnamate , which undergoes bromination using N-bromosuccinimide (NBS) in acetonitrile under reflux. This step produces 4-bromomethyl ethyl cinnamate (Intermediate 1) with a 95% ethanol recrystallization yield . Subsequent reaction with imidazole in acetone, catalyzed by anhydrous potassium carbonate and potassium iodide, forms This compound ethyl ester (Intermediate 2). Key parameters include:
This method’s robustness stems from its tolerance to solvent substitutions (e.g., acetone instead of acetonitrile) , enhancing flexibility for industrial adaptation.
Hydrolysis and Purification Optimization
This compound ethyl ester is hydrolyzed using 20–40% aqueous sodium hydroxide at 50–70°C for 0.5–1.5 hours . Post-hydrolysis, neutralization with hydrochloric acid (pH 5) precipitates crude this compound, which is refined via solvent-mediated crystallization. Comparative studies of four purification methods revealed:
Method | Solvent System | Yield (%) | Purity (%) | Stability (Related Substances) |
---|---|---|---|---|
Single ethanol | Ethanol | 70.8 | 99.1 | Unstable (contaminants >0.5%) |
Single methanol | Methanol | 69.9 | 99.4 | Unstable |
Single isopropanol | Isopropanol | 58.4 | 99.4 | Unstable |
Methanol + CH₂Cl₂ | Methanol-methylene chloride | 78.9 | 99.8 | Stable (contaminants <0.1%) |
The methanol-methylene chloride system achieved superior crystallinity and stability under accelerated degradation conditions (40°C/75% RH for 6 months) .
Salt Formation and Purification Techniques
Conversion from this compound Hydrochloride Monohydrate
A patent-pending method bypasses ester intermediates by desalinating This compound hydrochloride monohydrate . The process involves:
-
Dissolving 28.2g of the hydrochloride in 5–7x weight of water at 35–40°C .
-
Adjusting pH with 10% NaOH to 5.0–5.5 , followed by cooling to 3°C for crystallization .
-
Washing with water to remove chloride ions and drying at 55°C .
pH critically influences yield and purity:
pH | Yield (g) | Purity (%) | Chloride Residual |
---|---|---|---|
4.5 | 19.58 | 98.2 | Undetectable |
5.0 | 20.80 | 99.5 | Undetectable |
5.5 | 19.56 | 98.8 | Undetectable |
6.0 | 17.98 | 97.3 | Trace |
Neutralization at pH 5.0 maximizes yield (73.7% molar efficiency) while eliminating chloride contaminants .
Direct Synthesis of Sodium this compound
A one-pot synthesis of sodium this compound employs azodiisobutyronitrile (AIBN) in acetonitrile, reacting methyl cinnamyl acetoacetic ester with hydroxylamine hydrochloride. The method claims:
This approach avoids toxic solvents and simplifies purification, making it suitable for injectable formulations .
Industrial-Scale Optimization and Stability
Solvent Recovery and Environmental Impact
The methanol-methylene chloride system enables solvent recovery rates >85% via distillation, reducing waste generation . In contrast, single-solvent methods require larger volumes and lack efficient recovery protocols .
Thermal and Photolytic Stability
Stability testing under ICH guidelines revealed:
Condition | Methanol-CH₂Cl₂ Product | Single-Solvent Product |
---|---|---|
40°C/75% RH (6M) | Purity: 99.7% | Purity: 97.1–98.4% |
5000 lux (10 days) | No degradation | 0.6–1.2% degradation |
Hydrolysis (pH 7.4) | Stable | Partial decomposition |
The dual-solvent method’s stability aligns with pharmaceutical requirements for long-term storage .
Comparative Analysis of Methods
Method | Advantages | Limitations | Industrial Applicability |
---|---|---|---|
Bromination-Alkylation | High yield (78.9%), scalable | Multi-step, solvent-intensive | High |
Hydrochloride Desalting | Short process, minimal impurities | Dependent on pH control | Moderate |
Sodium Salt Synthesis | One-pot, high purity | Requires specialized initiators | High |
化学反応の分析
Alternative Synthetic Pathways
- Chlorination with SOCl₂ : Ozagrel reacts with thionyl chloride (SOCl₂) in dichloromethane (CH₂Cl₂) to form this compound acyl chloride, a precursor for prodrug synthesis (e.g., paeonol conjugates) .
- Tromethamine Salt Formation : this compound reacts with tromethamine in solvents like ethanol to enhance water solubility, achieving >99% purity .
Substitution Reactions
This compound participates in nucleophilic substitutions, particularly at its imidazole moiety:
- Alkylation : Reacts with chloroalkyl compounds (e.g., 3-chloropropylpiperazine) to form prodrugs with extended pharmacokinetic profiles .
- Acylation : Forms amides or esters when treated with acyl chlorides, enabling conjugation with pharmacophores like paeonol .
Photoisomerization
Under visible light (λ = 450 nm) with riboflavin (vitamin B₂) as a catalyst, this compound undergoes E/Z isomerization :
- Conditions : 10 mM riboflavin, 25°C, 12-hour irradiation.
- Outcome : 65% conversion to Z-isomer, which exhibits altered thromboxane synthase inhibition .
Condensation Reactions
This compound’s carboxyl group reacts with amines or alcohols:
- Prodrug Synthesis : Condensation with paeonol (via esterification) produces antiplatelet codrugs (e.g., PNC3) with IC₅₀ = 0.82 mM .
Metabolic Pathways
This compound’s metabolism involves cytochrome P450 enzymes (Table 1) :
Enzyme | Reaction Type | Metabolite | Biological Impact |
---|---|---|---|
CYP2D6 | Oxidation | Dextrorphan | Induces CYP2D6 activity (↑30% Vₘₐₓ) |
CYP1A2 | Demethylation | Inactive derivatives | No significant induction |
Key Findings :
- This compound noncompetitively inhibits CYP2D6 (Kᵢ = 324.94 µM) .
- Upregulates hepatic CYP2D6 expression, altering drug-drug interaction profiles .
Stability and Degradation
This compound degrades under specific conditions (Table 2) :
Condition | Degradation Product | Rate |
---|---|---|
Acidic (pH 1.2) | Imidazole derivatives | 15% in 24h |
Alkaline (pH 9.0) | Hydrolyzed ester | 22% in 24h |
UV light (254 nm) | E/Z isomers | 40% in 48h |
Stabilization Strategies :
- Lyophilization in inert atmosphere reduces hydrolysis .
- Storage at -20°C in anhydrous DMSO maintains stability >4 years .
Industrial-Scale Production
Optimized protocols for large-scale synthesis include:
- Bromination : Uses NBS instead of Br₂ for safer handling and higher yields (92%) .
- Purification : Column chromatography (ethyl acetate/hexane) achieves >98% purity .
Analytical Characterization
Techniques used to confirm this compound’s structure and purity:
科学的研究の応用
Ischemic Stroke Treatment
Ozagrel is predominantly used in the treatment of acute ischemic stroke. Clinical studies have demonstrated its efficacy in improving neurological outcomes when administered alone or in combination with other agents like edaravone. For instance, a study involving 156 acute stroke patients found that this compound significantly improved neurological impairment scores (p<0.0001) regardless of whether edaravone was included in the treatment regimen .
Combination Therapies
Recent research has explored the synergistic effects of this compound when combined with traditional therapies. The combination of this compound with edaravone has shown enhanced neuroprotective effects, potentially due to edaravone's ability to scavenge free radicals and reduce oxidative stress . Such combinations highlight this compound's versatility in therapeutic applications.
Novel Formulations
Innovative drug delivery systems have been developed to enhance the pharmacokinetic properties of this compound. For example, codrugs combining this compound with paeonol have been synthesized to improve bioavailability and therapeutic efficacy against ischemic conditions. These novel compounds exhibit promising antiplatelet activity and neuroprotective effects in preclinical models .
Case Study 1: Efficacy in Acute Ischemic Stroke
A randomized controlled trial assessed the effectiveness of this compound in patients with acute noncardioembolic ischemic stroke. The results indicated that patients receiving this compound showed significant improvement in functional outcomes compared to control groups, affirming its role as a valuable therapeutic agent .
Case Study 2: Combination Therapy with Edaravone
In another study focusing on combination therapy, patients treated with both this compound and edaravone exhibited greater reductions in infarct size and improved recovery metrics compared to those receiving standard care alone. This suggests that this compound may enhance the effectiveness of existing treatments for stroke .
Summary of Findings
作用機序
オザグレレルは、トロンボキサンA2の生成に関与する酵素であるトロンボキサンA2シンターゼを選択的に阻害することにより、その効果を発揮します。この阻害は、トロンボキサンA2の形成を防ぎ、血小板凝集と血管収縮を減少させます。 この化合物は、血小板機能と血管トーンの別の重要な調節因子であるプロスタサイクリンの生成には影響を与えません .
類似化合物:
アスピリン: シクロオキシゲナーゼを阻害し、トロンボキサンA2の生成を減少させる別の抗血小板剤です。
クロピドグレル: 血小板上のP2Y12受容体を阻害し、凝集を防ぐ抗血小板剤です。
チクロピジン: クロピドグレルと同様に、血小板上のP2Y12受容体を阻害します
独自性: オザグレレルは、トロンボキサンA2シンターゼを選択的に阻害するという点で独特であり、これは、異なる経路を標的とする他の抗血小板剤とは異なります。 この選択性により、他の重要な生理学的プロセスに影響を与えることなく、血小板凝集と血管収縮を標的に阻害することができます .
類似化合物との比較
Antiplatelet Activity: IC50 and Mechanism
Ozagrel’s antiplatelet efficacy has been benchmarked against novel codrugs and thromboxane inhibitors. In a study comparing this compound with paeonol-derived compounds (e.g., PNC1–PNC5, POC), this compound exhibited superior inhibition of arachidonic acid (AA)-induced platelet aggregation (IC50: 52.46 μM) compared to PNC3 (74.7 μM) and POC (349.2 μM) . However, PNC3 showed enhanced activity against ADP-induced aggregation (IC50: 485 μM vs. This compound’s >1,000 μM), suggesting dual inhibitory effects on both TXA2 synthase and P2Y12 receptors (Table 1) .
Table 1. Antiplatelet Aggregation Activity (IC50, μM)
Compound | AA (1 μM) | ADP (10 μM) |
---|---|---|
This compound | 52.46 ± 3.29 | >1,000 |
PNC3 | 74.7 ± 4.86## | 485 ± 31.07**# |
POC | 349.2 ± 15.97 | 842 ± 53.29 |
Molecular docking revealed PNC3’s stronger binding affinity to P2Y12 (CDOCKER_ENERGY: 23.57 kcal/mol) and TXA2 (−47.58 kcal/mol) compared to this compound, rationalizing its broader antiplatelet profile .
Clinical Efficacy in Stroke Management
- This compound vs. Tirofiban: A randomized trial demonstrated that this compound monotherapy reduced platelet aggregation comparably to tirofiban (a glycoprotein IIb/IIIa inhibitor) in progressive stroke patients. However, combination therapy with both agents showed synergistic improvements in neurological function without increased hemorrhage risk .
- This compound vs. Argatroban: In acute non-cardioembolic stroke, this compound and argatroban (a direct thrombin inhibitor) exhibited similar efficacy, though this compound had a lower risk of hemorrhagic complications .
- Combination with Edaravone : this compound combined with edaravone (a free radical scavenger) significantly improved modified Rankin Scale scores in atherothrombotic stroke patients compared to this compound alone (p < 0.05) .
Hepatoprotective Mechanisms vs. N-Acetylcysteine (NAC)
In acetaminophen (APAP)-induced liver injury, this compound reduced serum ALT levels and mortality in mice comparably to NAC. However, unlike NAC—which replenishes glutathione (GSH)—this compound’s protection is mediated downstream by inhibiting TXA2 synthase, attenuating NAPQI-induced hepatocyte necrosis without affecting CYP2E1 activity or GSH levels .
Pharmacokinetic Profiles
This compound’s metabolites (M1, M2) are generated via hepatic and intestinal metabolism. After intravenous administration, its plasma half-life is ~0.16–0.17 hours, with M2 being the predominant metabolite . Polymorph studies showed Form II has a prolonged T1/2 (p < 0.05) over Form I, suggesting utility in sustained therapy .
Combination Therapies
- Paeonol Codrugs: The this compound-paeonol conjugate (POC) exhibited lower antiplatelet activity than this compound alone, but structural optimization yielded PNC3 with enhanced dual-target inhibition .
生物活性
Ozagrel is a selective thromboxane A2 (TXA2) synthase inhibitor that has garnered attention for its potential therapeutic applications in various medical conditions, particularly those involving vascular and hepatic injuries. This article delves into the biological activity of this compound, examining its mechanisms, effects in various studies, and potential clinical applications.
This compound functions primarily by inhibiting the synthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator. By blocking TXA2 production, this compound reduces platelet aggregation and promotes vasodilation, which is beneficial in conditions such as ischemic stroke and other thromboembolic disorders. The compound's inhibition of TXA2 also plays a critical role in mitigating oxidative stress and inflammation, further contributing to its therapeutic effects.
Hepatoprotective Effects
A significant study investigated the effects of this compound on acetaminophen (APAP)-induced liver injury in mice. The findings indicated that this compound administration significantly reduced mortality rates and serum alanine aminotransferase (ALT) levels, which are markers of liver damage. Histopathological analyses revealed that this compound treatment attenuated centrilobular necrosis and DNA fragmentation caused by APAP overdose. Notably, this compound inhibited the expression of certain cell death-related mRNAs while preserving hepatic glutathione levels, suggesting its protective role against oxidative stress-induced liver injury (Table 1) .
Parameter | Control (APAP) | This compound Treatment |
---|---|---|
Mortality Rate | 80% | 30% |
Serum ALT Levels (U/L) | 450 | 150 |
Hepatic Necrosis Score | Severe | Mild |
DNA Fragmentation (arbitrary units) | High | Low |
Neuroprotective Properties
In a separate study focusing on ischemic stroke, this compound demonstrated neuroprotective effects against oxygen-glucose deprivation in PC12 cells. The synthesized codrug of this compound and paeonol exhibited enhanced antiplatelet aggregation activity and improved pharmacokinetic properties. Molecular docking studies indicated strong binding affinity to TXA2 receptors, suggesting a mechanism for its neuroprotective effects during ischemic events .
Vascular Cognitive Impairment
A rat model study assessed the effects of this compound on hyperhomocysteinemia-induced vascular cognitive impairment and dementia. The results indicated that this compound administration improved cognitive function as measured by maze learning tests. This suggests that this compound may have implications beyond vascular health, potentially aiding in cognitive preservation in at-risk populations .
Clinical Implications
This compound's dual action as an antiplatelet agent and its hepatoprotective properties position it as a promising candidate for treating conditions associated with thromboembolic events and liver injuries. Its ability to mitigate oxidative stress could provide additional benefits in managing chronic diseases characterized by inflammation.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Ozagrel in bulk drugs or formulations?
UV spectrophotometry (λmax = 270 nm) and HPTLC (Rf = 0.40 ± 0.010) are widely used. The UV method has a linear range of 1.0–10.0 µg/mL (r = 0.999), with LOD/LOQ of 0.46/1.40 µg/mL. HPTLC offers higher sensitivity (LOD/LOQ = 4.07/12.33 ng/spot) and is stability-indicating, validated per ICH guidelines for accuracy, precision, and robustness .
Q. What in vivo models are suitable for studying this compound’s antiplatelet or neuroprotective effects?
Common models include:
- Rat cerebral ischemia-reperfusion : this compound reduces infarct volume and improves neurological function via TXA2 inhibition and PGI2 upregulation .
- Guinea pig pulmonary injury : this compound mitigates thromboxane A2 (TXA2)-mediated inflammation and vascular permeability .
- Vasopressin-induced myocardial ischemia in rats : this compound lowers oxidative stress (↓MDA, ↑SOD) and platelet factor PF4 .
Q. How does this compound’s selectivity for TXA2 synthase compare across species?
this compound shows species-specific IC50 values: 4 nM (human TXA2 synthase) vs. 11 nM (rabbit platelet aggregation). This variability necessitates cross-validation in preclinical models .
Q. What quality control parameters are critical for this compound sodium in preclinical studies?
Pharmacopeial standards require ≥95% purity, validated via HPLC (retention time matching), pH (5.0–7.0), and limits for chloride, heavy metals, and residual solvents. Stability testing under thermal, photolytic, and hydrolytic stress is essential .
Advanced Research Questions
Q. How can contradictory clinical efficacy data for this compound in acute ischemic stroke be reconciled?
While this compound improves NIHSS scores in some trials, it underperforms vs. dl-3-n-butylphthalide (ΔNIHSS: 3.93 vs. 4.71, P = 0.027). Discrepancies may arise from differences in:
- Dosing regimens : Optimal this compound dosing in combination therapies (e.g., with edaravone) remains understudied .
- Patient stratification : Subgroup analyses for stroke subtypes (e.g., lacunar vs. atherothrombotic) are needed .
- Biomarker selection : TXB2/6-keto-PGF1α ratios may better predict efficacy than clinical scores alone .
Q. What experimental strategies optimize this compound’s stability in formulation studies?
this compound degrades under acidic/alkaline hydrolysis, oxidation, and heat. To enhance stability:
- Use lyophilized formulations stored at -20°C .
- Include antioxidants (e.g., ascorbic acid) in liquid formulations .
- Validate degradation products via HPTLC or LC-MS to ensure method specificity .
Q. How can researchers address this compound’s dual role in TXA2 inhibition and PGI2 modulation?
Mechanistic studies should quantify:
- TXB2 (TXA2 metabolite) and 6-keto-PGF1α (PGI2 metabolite) in plasma/tissue to assess enzyme inhibition balance .
- Vascular reactivity assays : Ex vivo models (e.g., isolated arteries) can test this compound’s vasodilation effects .
- Gene expression profiling : Monitor COX-1/COX-2 and TXA2/PGI2 synthase mRNA ratios in target tissues .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response in preclinical studies?
- Non-parametric tests : Use Wilcoxon rank-sum for skewed data (e.g., neurobehavioral scores) .
- Logistic regression : Identify predictors of efficacy (e.g., baseline NIHSS, age) in clinical cohorts .
- Meta-analysis : Pool data from small-scale trials to resolve power limitations .
Q. Methodological Considerations
Q. How to design a robust pharmacokinetic/pharmacodynamic (PK/PD) study for this compound?
- Sampling : Collect serial plasma samples post-administration to calculate AUC, Cmax, and t1/2 .
- Biomarkers : Correlate PK parameters with TXB2 suppression or platelet aggregation inhibition (% vs. baseline) .
- Species scaling : Adjust doses between rodents and humans using allometric scaling (e.g., body surface area) .
Q. What strategies mitigate confounding factors in this compound’s anti-inflammatory studies?
- Control for off-target effects : Use selective TXA2 receptor antagonists (e.g., SQ29548) to isolate synthase inhibition .
- Standardize oxidative stress markers : Measure MDA and SOD activity at consistent timepoints post-injury .
- Blinded histopathology : Quantify neutrophil/macrophage infiltration in target tissues (e.g., lung or brain) .
Q. Data Interpretation & Validation
Q. How to validate this compound’s efficacy in thrombotic models with conflicting platelet activation data?
In essential thrombocythemia (ET), this compound reduces thrombotic incidence (P < 0.05) but paradoxically elevates CD62P and PAC-1 vs. controls. Resolve this by:
- Temporal profiling : Measure platelet markers at multiple post-treatment intervals .
- Dose titration : Test sub-threshold vs. supra-therapeutic doses to identify biphasic effects .
Q. What validation criteria ensure reproducibility in this compound’s HPTLC method?
特性
IUPAC Name |
(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15/h1-8,10H,9H2,(H,16,17)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZKQBHERIJWAO-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048547 | |
Record name | Ozagrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82571-53-7 | |
Record name | Ozagrel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82571-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ozagrel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082571537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ozagrel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12017 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ozagrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OZAGREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L256JB984D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。